2-Cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methylpyrimidine-4-carboxamide
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Overview
Description
2-Cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methylpyrimidine-4-carboxamide:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core structure, followed by the introduction of the cyclopropyl and benzodioxin groups. One common synthetic route involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then treated with various alkyl or aralkyl halides in the presence of a base such as lithium hydride (LiH) to introduce the cyclopropyl group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems for monitoring and controlling reaction parameters can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Various alkyl or aryl halides can be used as substituents, with reaction conditions tailored to the specific reagents.
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation of the compound might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its unique structure may interact with biological targets, making it useful in studying biological processes.
Medicine: : It could serve as a lead compound for the development of new pharmaceuticals.
Industry: : Its properties may be exploited in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific applications. For example, in a pharmaceutical context, it might interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved could include signal transduction, gene expression modulation, or metabolic processes.
Comparison with Similar Compounds
This compound can be compared to other similar compounds, such as 2-Cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylpyrimidine-5-carboxamide and 2-Cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethylpyrimidine-4-carboxamide . These compounds share similar structural features but differ in the substituents on the pyrimidine ring, which can lead to variations in their chemical properties and biological activities.
Conclusion
2-Cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methylpyrimidine-4-carboxamide: is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool for chemists and researchers in various fields.
Properties
IUPAC Name |
2-cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-10-8-13(20-16(18-10)11-2-3-11)17(21)19-12-4-5-14-15(9-12)23-7-6-22-14/h4-5,8-9,11H,2-3,6-7H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPQVPNGIMRHKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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